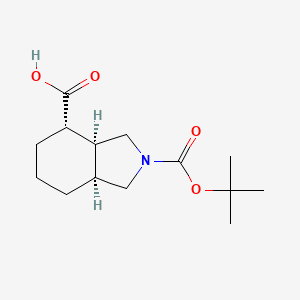
Methyl 2-methylpiperidine-4-carboxylate
Übersicht
Beschreibung
Methyl 2-methylpiperidine-4-carboxylate, also known as MMPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MMPC belongs to the class of piperidine derivatives and is commonly used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Methyl 2-methylpiperidine-4-carboxylate is not fully understood, but it is believed to act as a cholinesterase inhibitor. This means that it inhibits the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the cholinergic receptors and subsequent toxic effects.
Biochemical and Physiological Effects
Methyl 2-methylpiperidine-4-carboxylate has been found to have significant biochemical and physiological effects on the body. In animal studies, Methyl 2-methylpiperidine-4-carboxylate has been shown to cause convulsions, tremors, and respiratory distress. These effects are consistent with the overstimulation of the cholinergic receptors in the nervous system. Methyl 2-methylpiperidine-4-carboxylate has also been found to have toxic effects on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 2-methylpiperidine-4-carboxylate in lab experiments is its high yield and low cost of synthesis. Methyl 2-methylpiperidine-4-carboxylate is also a versatile building block that can be used in the synthesis of various organic compounds. However, one of the limitations of using Methyl 2-methylpiperidine-4-carboxylate is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are numerous future directions for research on Methyl 2-methylpiperidine-4-carboxylate. One area of interest is the development of Methyl 2-methylpiperidine-4-carboxylate derivatives with improved pharmacological properties and reduced toxicity. Another area of interest is the use of Methyl 2-methylpiperidine-4-carboxylate in the development of new insecticides and acaricides. Additionally, Methyl 2-methylpiperidine-4-carboxylate could be used as a tool for studying the role of cholinergic receptors in the nervous system and the potential therapeutic applications of cholinesterase inhibitors.
Conclusion
In conclusion, Methyl 2-methylpiperidine-4-carboxylate is a versatile and cost-effective building block that has numerous scientific research applications. Its unique properties and potential applications make it a promising candidate for further research and development. However, its potential toxicity requires careful handling and disposal. With further research, Methyl 2-methylpiperidine-4-carboxylate and its derivatives could have significant applications in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methylpiperidine-4-carboxylate has numerous scientific research applications, including its use as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. Methyl 2-methylpiperidine-4-carboxylate is also used as a precursor in the synthesis of biologically active compounds such as antiviral and anticancer agents. Additionally, Methyl 2-methylpiperidine-4-carboxylate has been found to exhibit insecticidal and acaricidal properties, making it a potential candidate for use in pest control.
Eigenschaften
IUPAC Name |
methyl 2-methylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRCYTXOCDKRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylpiperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B3225669.png)
![Ethyl 2-aminoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3225672.png)
![tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B3225674.png)
![5,6,7,9-Tetrahydro-Pyrido[3,4-C]Azepine-4,8-Dicarboxylic Acid 8-Tert-Butyl Ester](/img/structure/B3225680.png)

![tert-Butyl 3-(hydroxymethyl)-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3225699.png)
![tert-Butyl 1-(aminomethyl)-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B3225705.png)
![1-(2-chloropyridin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B3225707.png)
![Tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3225721.png)

![2-({[3-(Trifluoromethyl)phenyl]methyl}amino)propanenitrile](/img/structure/B3225729.png)
